tert-butyl N-(5-sulfanylpentyl)carbamate
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Overview
Description
tert-Butyl N-(5-sulfanylpentyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a tert-butyl group, a sulfanyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-sulfanylpentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfanyl-containing reagent. One common method is the reaction of tert-butyl carbamate with 5-bromopentane-1-thiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(5-sulfanylpentyl)carbamate can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: tert-Butyl N-(5-sulfanylpentyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily removed under mild acidic conditions, making it a valuable tool in organic synthesis .
Biology: In biological research, this compound is used to modify peptides and proteins, protecting amine groups during various biochemical reactions .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-(5-sulfanylpentyl)carbamate involves the formation of a stable carbamate linkage with amine groups. This linkage can be cleaved under acidic conditions, releasing the free amine . The compound acts as a protecting group, preventing unwanted reactions at the amine site during synthetic processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-methylcarbamate
- tert-Butyl N-propylsulfamoylcarbamate
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group, making it less versatile in certain synthetic applications .
- tert-Butyl N-methylcarbamate: Contains a methyl group instead of the sulfanyl group, leading to different reactivity and applications .
- tert-Butyl N-propylsulfamoylcarbamate: Similar in having a sulfanyl group but with different alkyl chain length, affecting its physical and chemical properties .
Uniqueness: tert-Butyl N-(5-sulfanylpentyl)carbamate is unique due to the presence of the sulfanyl group, which provides additional reactivity and versatility in synthetic applications .
Properties
CAS No. |
1652575-62-6 |
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Molecular Formula |
C10H21NO2S |
Molecular Weight |
219.35 g/mol |
IUPAC Name |
tert-butyl N-(5-sulfanylpentyl)carbamate |
InChI |
InChI=1S/C10H21NO2S/c1-10(2,3)13-9(12)11-7-5-4-6-8-14/h14H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
FOBNCNHKNUVUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCS |
Purity |
95 |
Origin of Product |
United States |
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